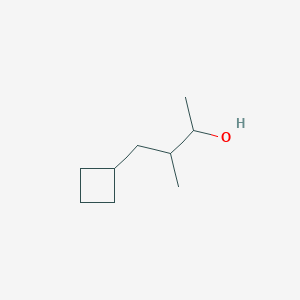
4-Cyclobutyl-3-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutyl-3-methylbutan-2-ol is an organic compound with the molecular formula C9H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is notable for its cyclobutyl group, a four-membered carbon ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylbut-1-ene. This method includes the addition of borane (BH3) to the alkene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclobutyl-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it to alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyclobutyl-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of 4-Cyclobutyl-3-methylbutan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its role in chemical reactions. The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules, leading to substitution or addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-butanol: Another secondary alcohol with a similar structure but without the cyclobutyl group.
4-Cyclohexyl-2-methylbutan-2-ol: A compound with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
4-Cyclobutyl-3-methylbutan-2-ol is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry, as it can introduce strain and rigidity into molecular structures, influencing the reactivity and stability of the resulting compounds.
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
4-cyclobutyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)6-9-4-3-5-9/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
BEILSFISIXDQTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCC1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


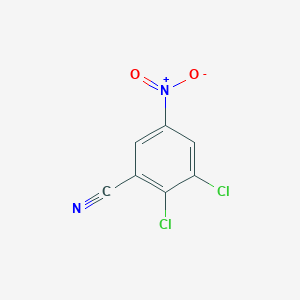
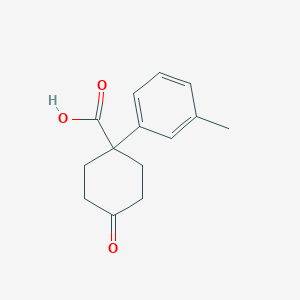
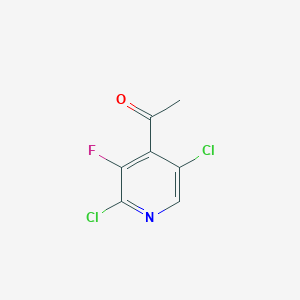
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
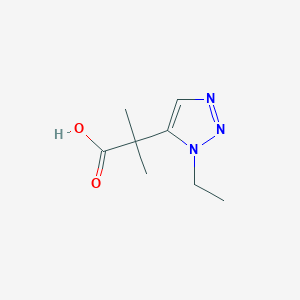
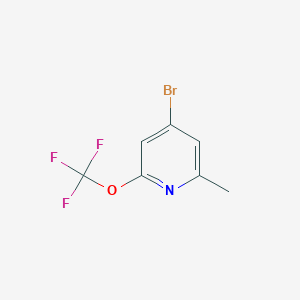
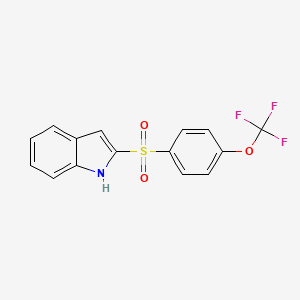
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
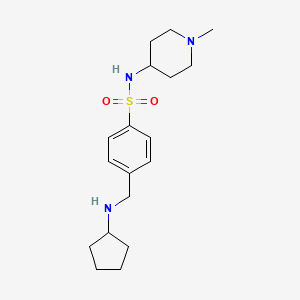

![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
![5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate](/img/structure/B13089949.png)
![6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B13089954.png)
![tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
